2-(7-Methoxynaphthalen-1-yl)acetic acid
Overview
Description
2-(7-Methoxynaphthalen-1-yl)acetic acid is a chemical compound with the molecular formula C13H12O3 . It can be used for the synthesis of the analogs of Melatonin, containing naphthalene moiety instead of indole nucleus, having high affinity for the melatonin receptor .
Synthesis Analysis
A practical synthesis of 2-(7-Methoxynaphthalen-1-yl)acetic acid has been reported . The synthesis process involves taking 7-methoxy tetralin-1-ketone as a main initial raw material and performing dehydrated acetonitrile synthesis and dehydrogenated aromatization in turn .Molecular Structure Analysis
The molecular structure of 2-(7-Methoxynaphthalen-1-yl)acetic acid is characterized by a naphthalene ring substituted with a methoxy group at the 7th position and an acetic acid group at the 2nd position .Physical And Chemical Properties Analysis
2-(7-Methoxynaphthalen-1-yl)acetic acid has a molecular weight of 216.23 g/mol . Other physical and chemical properties like density, melting point, boiling point are not explicitly mentioned in the search results.Scientific Research Applications
Acetylation and Catalysis
- Acetylation of 2-methoxynaphthalene (a related compound to 2-(7-Methoxynaphthalen-1-yl)acetic acid) with acetic anhydride has been studied using HBEA zeolites, revealing insights into reaction products and conditions for high yields of specific isomers. These findings are significant for understanding the synthesis of anti-inflammatory drugs like Naproxen (Fromentin, Coustard, & Guisnet, 2000).
Analytical Chemistry
- A study explored the use of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid as a fluorogenic labeling reagent for high-performance liquid chromatography of biologically important thiols. This demonstrates the compound's utility in sensitive analytical techniques (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Zeolite-Catalyzed Acylation
- Research on zeolite-catalyzed acylation of 2-methoxynaphthalene with acetic anhydride showed promising results for selective formation of certain acetylated products, which is relevant for drug synthesis and industrial chemistry (Botella, Corma, & Sastre, 2001).
Solubility Studies
- The solubility of (+)-(S)-2-(6-methoxynaphthalen-2-yl) propanoic acid in various solvents was measured, providing valuable data for pharmaceutical formulation and chemical processing (Yan et al., 2009).
Solid Acid Catalysis
- 12-Phosphotungstic acid supported on silica gel and other substrates demonstrated high selectivity in the regioselective acylation of 2-methoxynaphthalene, again contributing to efficient Naproxen synthesis (Kumaraguru et al., 2014).
properties
IUPAC Name |
2-(7-methoxynaphthalen-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h2-6,8H,7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPYHKXILUFWKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CC(=O)O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544066 | |
Record name | (7-Methoxynaphthalen-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Methoxynaphthalen-1-yl)acetic acid | |
CAS RN |
6836-22-2 | |
Record name | 7-Methoxy-1-naphthaleneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6836-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (7-Methoxynaphthalen-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Methoxy-1-naphthaleneacetic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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